molecular formula C13H20O3Pb B14437780 (Furylacryloyloxy)triethyl plumbane CAS No. 73928-19-5

(Furylacryloyloxy)triethyl plumbane

Cat. No.: B14437780
CAS No.: 73928-19-5
M. Wt: 431 g/mol
InChI Key: ORRCPAQBORGSRM-PLJHVDPMSA-M
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Description

(Furylacryloyloxy)triethyl plumbane is an organolead compound with the molecular formula C13H20O3Pb It is characterized by the presence of a furan ring, an acrylate group, and a triethyl lead moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furylacryloyloxy)triethyl plumbane typically involves the esterification of 3-(2-furanyl)propenoic acid with triethyl lead. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include triethyl orthoformate and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Furylacryloyloxy)triethyl plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead moiety to lower oxidation states.

    Substitution: The furan and acrylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lead oxides, reduced lead species, and substituted furan derivatives.

Scientific Research Applications

(Furylacryloyloxy)triethyl plumbane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furylacryloyloxy)triethyl plumbane involves its interaction with molecular targets such as enzymes and receptors. The furan and acrylate groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The lead moiety can also interact with cellular components, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furylacryloyloxy)triethyl plumbane is unique due to the presence of both furan and acrylate groups, which confer distinct chemical reactivity and potential applications. Its combination of organic and inorganic components makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

73928-19-5

Molecular Formula

C13H20O3Pb

Molecular Weight

431 g/mol

IUPAC Name

triethylplumbyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H6O3.3C2H5.Pb/c8-7(9)4-3-6-2-1-5-10-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1/b4-3+;;;;

InChI Key

ORRCPAQBORGSRM-PLJHVDPMSA-M

Isomeric SMILES

CC[Pb](CC)(CC)OC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC[Pb](CC)(CC)OC(=O)C=CC1=CC=CO1

Origin of Product

United States

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